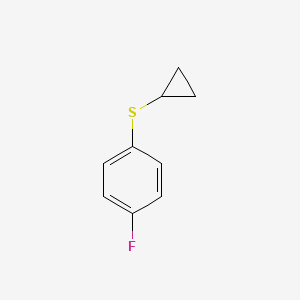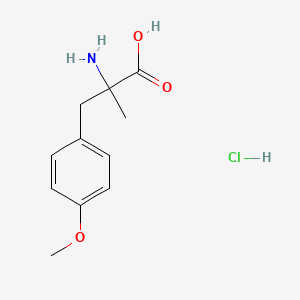
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone
Vue d'ensemble
Description
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone is an organic compound that features a bromophenyl group and a dichloropyrimidinyl group connected via a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone typically involves the coupling of 3-bromobenzoyl chloride with 2,4-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methanone bridge can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the methanone bridge.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or chemical resistance .
Mécanisme D'action
The mechanism of action of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dichloropyrimidinyl groups can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobenzoyl Chloride: A precursor in the synthesis of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone.
2,4-Dichloropyrimidine: Another precursor used in the synthesis.
3-Bromo-5-chloropyrimidine: A similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of bromophenyl and dichloropyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H5BrCl2N2O |
|---|---|
Poids moléculaire |
331.98 g/mol |
Nom IUPAC |
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone |
InChI |
InChI=1S/C11H5BrCl2N2O/c12-7-3-1-2-6(4-7)9(17)8-5-15-11(14)16-10(8)13/h1-5H |
Clé InChI |
SLUXVLADAWDVRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)
![N-[(2-amino-5-nitrophenyl)methyl]benzamide](/img/structure/B8560055.png)
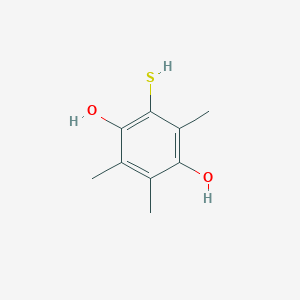

![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)

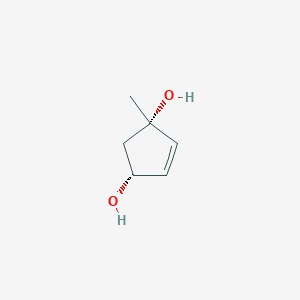



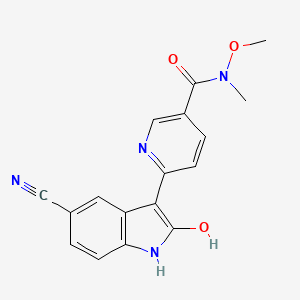
![N-(2-Aminoethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8560099.png)
